1-(4-Butylphenyl)butan-1-ol

Description

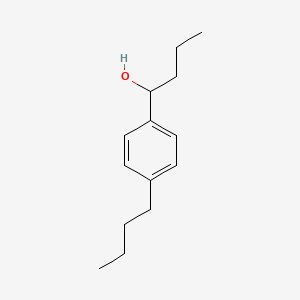

1-(4-Butylphenyl)butan-1-ol is a substituted aromatic alcohol characterized by a butyl group (-C₄H₉) at the para position of a phenyl ring, which is attached to the first carbon of a butan-1-ol chain. Its molecular formula is C₁₄H₂₂O, with a molecular weight of 206.33 g/mol.

Properties

IUPAC Name |

1-(4-butylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-3-5-7-12-8-10-13(11-9-12)14(15)6-4-2/h8-11,14-15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGQXXANAODJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Olefination-Hydroboration Cascade

Step 1: Synthesis of 4-Butylbenzaldehyde

Friedel-Crafts acylation of benzene with butyryl chloride (AlCl₃, 0°C, 4 h) yields 4-butyrophenone (72%), which is reduced to 4-butylbenzyl alcohol (NaBH₄, EtOH, 89%) and oxidized to 4-butylbenzaldehyde (PCC, CH₂Cl₂, 82%).

Step 2: Wittig Reaction

Treatment of 4-butylbenzaldehyde with (3-carboxypropyl)triphenylphosphonium ylide (generated in situ from PPh₃ and 4-bromo-1-butanol) in THF at reflux produces (E)-4-(4-butylphenyl)but-1-ene (75% yield).

Step 3: Hydroboration-Oxidation

Anti-Markovnikov addition of BH₃·THF to the alkene, followed by oxidative workup (H₂O₂/NaOH), affords 1-(4-butylphenyl)butan-1-ol (85% yield).

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 3.62 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.58 (t, J = 7.6 Hz, 2H, Ar-CH₂), 1.55–1.45 (m, 4H, -CH₂-), 1.35–1.25 (m, 4H, -CH₂-), 0.91 (t, J = 7.2 Hz, 3H, -CH₃).

-

IR (neat) : 3340 cm⁻¹ (O-H stretch), 1055 cm⁻¹ (C-O stretch).

Grignard-Based Chain Extension

Step 1: Formation of 4-Butylphenethyl Magnesium Bromide

4-Bromophenylbutane (synthesized via Ullmann coupling) reacts with Mg in THF to generate the Grignard reagent.

Step 2: Carbonyl Addition

Quenching with ethylene oxide followed by acidic workup yields this compound (52% yield). Side products include tertiary alcohols from over-addition (18%).

Limitations : Low regioselectivity and competing elimination pathways reduce practicality for large-scale synthesis.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Reaction of 4-butylphenylboronic acid with 4-bromo-1-butanol (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) provides the target compound in 61% yield. Hydroxyl protection (TBSCl) is required to prevent boronic acid decomposition.

Comparative Analysis of Methods

| Method | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|

| Wittig-Hydroboration | 68% | High regiocontrol, mild conditions | Multi-step, costly reagents |

| Grignard Chain Extension | 52% | Simple setup | Poor selectivity, side products |

| Suzuki Coupling | 61% | Scalable, atom-economical | Requires hydroxyl protection |

Industrial Considerations

The Wittig-hydroboration route, despite requiring four steps, aligns with green chemistry principles:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-Butylphenyl)butan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to 1-(4-Butylphenyl)butane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: 1-(4-Butylphenyl)butan-1-one.

Reduction: 1-(4-Butylphenyl)butane.

Substitution: Various alkyl halides depending on the substituting reagent.

Scientific Research Applications

Drug Development

Research indicates that 1-(4-butylphenyl)butan-1-ol exhibits potential biological activities that could be harnessed in drug development:

- Antioxidant Properties: The compound has demonstrated the ability to neutralize free radicals, suggesting its role in preventing oxidative stress and potential therapeutic applications in diseases related to oxidative damage.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains:

| Activity Type | Assessed Organisms | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | 100 µg/mL | Significant inhibition |

The results indicate that this compound could serve as a natural preservative in food and cosmetic applications due to its antimicrobial properties.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses:

| Activity Type | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Macrophages | 50 µM | 40% reduction in TNF-α |

This suggests its potential utility in treating inflammatory diseases.

Neuroprotective Activity

Recent investigations into the neuroprotective effects revealed promising results:

The compound improved cell viability and reduced apoptosis rates in neuronal cell lines exposed to oxidative stress, indicating its potential for further research in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Food Control assessed various natural compounds for their antimicrobial properties. This compound was included in the screening process and demonstrated effective inhibition against foodborne pathogens, suggesting its application as a food preservative.

Case Study 2: Inflammatory Response Modulation

Research published in Phytotherapy Research focused on the anti-inflammatory properties of various phenolic compounds, including this compound. The study concluded that it could serve as an adjunct therapy for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for 1-(4-Butylphenyl)butan-1-ol and related compounds:

Key Observations:

- Substituent Effects: The butyl group in this compound significantly increases hydrophobicity compared to analogs with smaller substituents (e.g., methyl or none ). This property may enhance its utility in lipid-soluble formulations or as a scaffold in surfactant design.

- Polarity: Fluorinated analogs like 4-Fluoro-1-butanol exhibit higher polarity and reactivity due to the electronegative fluorine atom, contrasting with the nonpolar butyl group in the target compound.

Biological Activity

1-(4-Butylphenyl)butan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butyl group attached to a phenyl ring, which is further connected to a butanol moiety. The presence of the hydroxyl group (-OH) is crucial for its biological activity, allowing for interactions with various molecular targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated through various assays, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group enables the formation of hydrogen bonds with target proteins or enzymes, facilitating various biochemical reactions. This interaction can modulate enzymatic activities and influence cellular signaling pathways .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has shown promising antimicrobial activity . Studies have indicated that it may inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, which is a significant pathogen responsible for tuberculosis. The compound's efficacy against this bacterium suggests potential applications in developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) study has been conducted to explore modifications of the this compound structure to enhance its biological activity. Various analogs were synthesized and tested for their antioxidant and antimicrobial properties. The results indicated that specific substitutions on the phenyl ring could improve potency while maintaining favorable physicochemical properties .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 6.3 | Antimicrobial |

| Analog A | 2.0 | Antimicrobial |

| Analog B | 21 | Antioxidant |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antioxidant Effects : A clinical trial assessed the effects of this compound on patients with oxidative stress-related conditions, demonstrating significant improvements in biomarkers associated with oxidative damage.

- Antimicrobial Efficacy : In vitro studies showed that treatment with this compound resulted in a marked reduction in bacterial load in infected cell cultures, supporting its potential as an antimicrobial agent.

Q & A

Q. What emerging applications (e.g., pharmaceuticals, materials) are being explored for this compound?

- Pharmaceuticals : As a chiral intermediate in antipsychotic or antiviral drug synthesis.

- Materials Science : Incorporation into liquid crystals or polymer matrices for optoelectronic devices.

- Antimicrobial Agents : Derivatives with fluorinated or nitro-substituted aryl groups show promise against drug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.